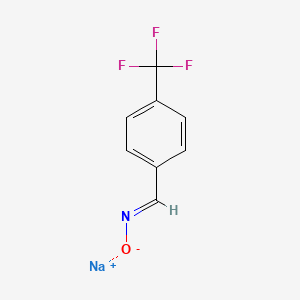![molecular formula C11H12F3N3O3 B13408039 Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- CAS No. 71173-74-5](/img/structure/B13408039.png)
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- is a complex organic compound with a unique structure that includes trifluoromethyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Methylation: Addition of methyl groups to the amine and acetamide functionalities.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Aplicaciones Científicas De Investigación
Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: A simpler analog with similar trifluoromethyl and acetamide functionalities.
N-Methyltrifluoroacetamide: Another related compound with trifluoromethyl and methyl groups.
Uniqueness
This comprehensive overview highlights the significance of Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]- in various scientific domains
Propiedades
Número CAS |
71173-74-5 |
|---|---|
Fórmula molecular |
C11H12F3N3O3 |
Peso molecular |
291.23 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]acetamide |
InChI |
InChI=1S/C11H12F3N3O3/c1-15-9-4-3-8(17(19)20)5-7(9)6-16(2)10(18)11(12,13)14/h3-5,15H,6H2,1-2H3 |
Clave InChI |
SRHCNVZNWRKMFN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)[N+](=O)[O-])CN(C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)





![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)


![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)


![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
